molecular formula C9H14O2 B13780603 2,2,3-Trimethylcyclopent-3-enecarboxylic acid CAS No. 6709-22-4

2,2,3-Trimethylcyclopent-3-enecarboxylic acid

Cat. No.: B13780603
CAS No.: 6709-22-4
M. Wt: 154.21 g/mol
InChI Key: ZRVJUIDXQSYDBJ-UHFFFAOYSA-N
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Description

2,2,3-Trimethylcyclopent-3-enecarboxylic acid is a chemical compound with the molecular formula C9H14O2. It is a derivative of cyclopentene, characterized by the presence of three methyl groups and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trimethylcyclopent-3-enecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of 2,2,3-trimethyl-1,3-butadiene with carbon dioxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the cyclopentene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trimethylcyclopent-3-enecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

2,2,3-Trimethylcyclopent-3-enecarboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2,3-Trimethylcyclopent-3-enecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the methyl groups can affect the compound’s hydrophobicity and reactivity, modulating its interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of three methyl groups and a carboxylic acid group on a cyclopentene ring. This specific structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

6709-22-4

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2,2,3-trimethylcyclopent-3-ene-1-carboxylic acid

InChI

InChI=1S/C9H14O2/c1-6-4-5-7(8(10)11)9(6,2)3/h4,7H,5H2,1-3H3,(H,10,11)

InChI Key

ZRVJUIDXQSYDBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1(C)C)C(=O)O

Origin of Product

United States

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